3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Overview
Description
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, also known as BRD-0705, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BRD-0705 belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Mechanism of Action
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione exerts its biological activity by binding to the active site of the target enzyme and inhibiting its activity. The spirocyclic structure of 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione allows it to interact with the enzyme in a unique way, leading to potent inhibition.
Biochemical and Physiological Effects:
The inhibition of HDACs by 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been shown to lead to the upregulation of various genes involved in the regulation of cell cycle, apoptosis, and differentiation. This has potential implications in the treatment of various diseases, including cancer. The inhibition of CAs by 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been shown to lead to the reduction of intraocular pressure, making it a potential therapeutic option for the treatment of glaucoma.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione in lab experiments is its potent inhibitory activity against various enzymes. This makes it a useful tool for studying the biological pathways regulated by these enzymes. However, one of the limitations of using 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione. One potential direction is the development of novel derivatives of 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione with improved potency and selectivity. Another potential direction is the exploration of the therapeutic potential of 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione in various diseases, including cancer and glaucoma. Additionally, the use of 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione as a tool for studying the biological pathways regulated by HDACs and CAs could lead to the discovery of novel drug targets and therapeutic options.
Scientific Research Applications
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are known to play a critical role in the regulation of gene expression, and their dysregulation has been associated with various diseases, including cancer. CAs, on the other hand, are involved in the regulation of pH and CO2 homeostasis in the body and have been implicated in various diseases, including glaucoma and epilepsy.
properties
IUPAC Name |
[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2S/c1-27-18-11-7-16(8-12-18)20(26)25-21(28)19(15-5-9-17(23)10-6-15)24-22(25)13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWCANREVPCXIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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